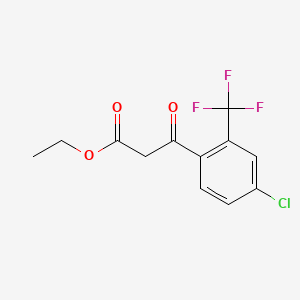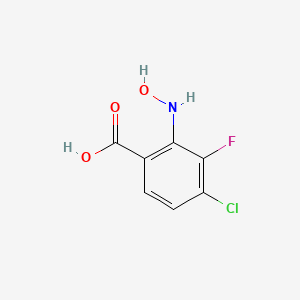![molecular formula C36H46O2 B14773058 (1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected via a single bond, with hydroxyl groups at the 2,2’ positions and octyl groups at the 6,6’ positions. The chiral nature of this compound makes it valuable in various applications, particularly in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthalene-2,2’-diol.
Alkylation: The hydroxyl groups at the 6,6’ positions are alkylated using octyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using octyl bromide and a suitable base.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) and suitable electrophiles.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
Mécanisme D'action
The mechanism of action of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets:
Chiral Recognition: The compound’s chiral centers allow it to interact selectively with other chiral molecules, facilitating enantioselective reactions.
Catalysis: Acts as a chiral ligand, forming complexes with metal catalysts to promote asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: The enantiomer of the above compound, also used in chiral catalysis.
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern with octyl groups, which enhances its solubility and steric properties, making it particularly effective in certain catalytic and synthetic applications.
Propriétés
Formule moléculaire |
C36H46O2 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
1-(2-hydroxy-6-octylnaphthalen-1-yl)-6-octylnaphthalen-2-ol |
InChI |
InChI=1S/C36H46O2/c1-3-5-7-9-11-13-15-27-17-21-31-29(25-27)19-23-33(37)35(31)36-32-22-18-28(16-14-12-10-8-6-4-2)26-30(32)20-24-34(36)38/h17-26,37-38H,3-16H2,1-2H3 |
Clé InChI |
POHUTKXPUCXZQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)

![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)



![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)


![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
